![molecular formula C16H17NO3 B2813130 N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-63-0](/img/structure/B2813130.png)

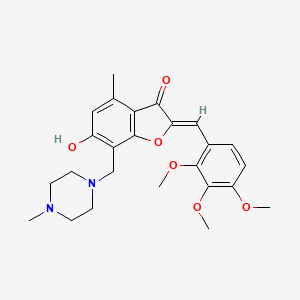

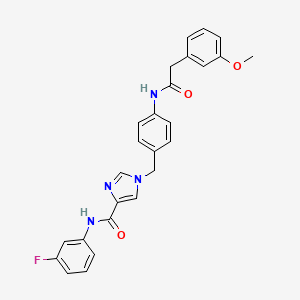

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

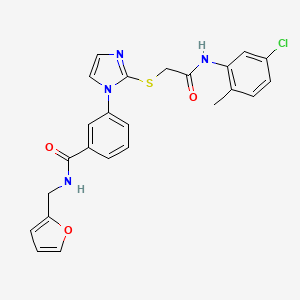

Synthetic Chemistry and Methodologies

- Novel Synthesis Routes : Research has demonstrated innovative synthetic pathways to access various naphtho[2,1-b]furan derivatives. A notable method involves reactions of o-quinone methides with pyridinium methylides for diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans, highlighting a mechanism involving o-quinone methide intermediates (Osyanin et al., 2013).

- Green Synthesis Approaches : A green chemistry approach for synthesizing polysubstituted 1,2-dihydronaphtho[2,1-b]furans through a one-pot, solvent-free process using guanidinium chloride as a catalyst has been developed. This method emphasizes the avoidance of toxic solvents and expensive catalysts, offering a sustainable alternative (Sadeghpour et al., 2015).

Biological Activities

- Anticancer Potential : Studies have identified certain 1,2-dihydronaphtho[2,1-b]furan derivatives with promising anticancer potential. For instance, specific derivatives have shown anti-proliferative effects against human breast cancer cell lines, highlighting their potential as lead compounds for anticancer drug development (Islam et al., 2020).

- Antibacterial and Antioxidant Activities : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the chemical diversity and biological relevance of naphtho[2,1-b]furan derivatives in developing new therapeutic agents (Devi et al., 2010).

Structure-Activity Relationship (SAR) Studies

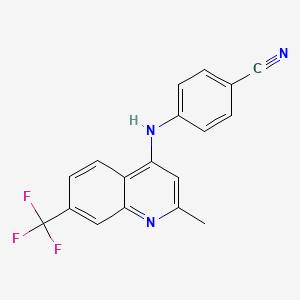

- MCH-R1 Antagonists : SAR studies of naphtho[1,2-b]furan-2-carboxamides have discovered potent melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These findings contribute valuable insights into designing receptor-targeted therapies, though challenges in oral bioavailability remain to be addressed (Lim et al., 2013).

将来の方向性

The future directions of research on “N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” and similar compounds could involve further exploration of their potential as MCH-R1 antagonists . This could potentially lead to the development of new treatments for obesity and related conditions .

作用機序

Target of Action

The primary target of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor predominantly expressed in the lateral hypothalamus of the brain and plays a physiological role in the regulation of feeding and energy homeostasis .

Mode of Action

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide acts as an antagonist to the MCH-R1 . It binds to the receptor, preventing the melanin-concentrating hormone from exerting its effects, thereby influencing feeding behavior and energy homeostasis .

Biochemical Pathways

The compound’s action on MCH-R1 influences the central satiety and hunger regulating systems . By blocking MCH-R1, it can potentially alter the balance between energy intake and expenditure, contributing to the treatment of conditions like obesity .

Pharmacokinetics

This suggests that while the compound is stable in the body, its absorption into the bloodstream when taken orally is poor, limiting its effectiveness .

Result of Action

The antagonistic action of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide on MCH-R1 can lead to increased metabolic rates and potentially contribute to weight loss . This is due to the role of MCH-R1 in controlling food intake and body weight .

Action Environment

The effectiveness of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s poor oral bioavailability suggests that the digestive environment may impact its absorption and overall efficacy

特性

IUPAC Name |

N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUALUUASMWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2813052.png)

![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)

![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)

![N-Ethyl-N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2813066.png)

![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)